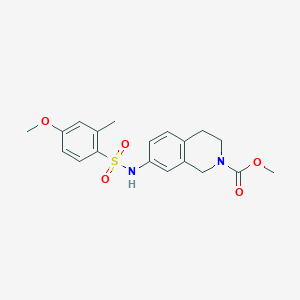![molecular formula C27H21F3N2O3 B3020867 1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1177520-27-2](/img/structure/B3020867.png)
1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione is a complex organic compound that belongs to the class of spiroindole derivatives These compounds are known for their unique structural features, which include a spirocyclic framework that imparts significant rigidity and three-dimensionality to the molecule
Preparation Methods
The synthesis of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Spirocyclization: The spirocyclic framework is introduced through a cyclization reaction, often involving a nucleophilic attack on an electrophilic center within the molecule.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as CF3I or CF3Br under radical conditions.
Chemical Reactions Analysis
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione undergoes various chemical reactions, including:
Scientific Research Applications
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The spirocyclic framework imparts rigidity and stability, making the compound suitable for use in the development of advanced materials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione can be compared with other spiroindole derivatives:
Spirotryprostatin A and B: These compounds also feature a spirocyclic framework and exhibit similar biological activities, such as microtubule assembly inhibition.
Horsfiline and Mitraphylline: These natural alkaloids contain spiroindole structures and are known for their pharmacological properties.
Properties
InChI |
InChI=1S/C27H21F3N2O3/c1-32-14-20(16-10-12-17(13-11-16)27(28,29)30)25(15-35-22-9-5-2-6-18(22)23(25)33)26(32)19-7-3-4-8-21(19)31-24(26)34/h2-13,20H,14-15H2,1H3,(H,31,34) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMQKJXKAQJDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=C(C=C6)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
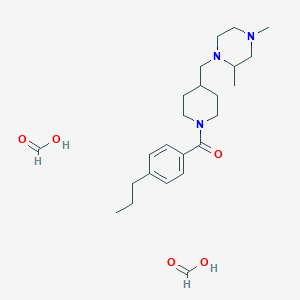
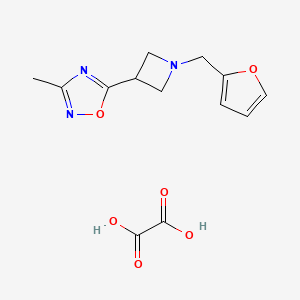
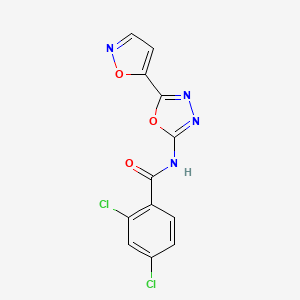
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B3020790.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3020791.png)
![N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B3020792.png)
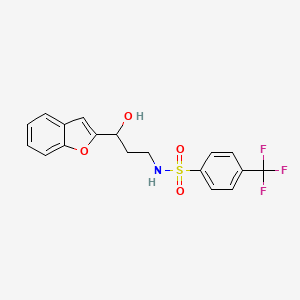
![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)
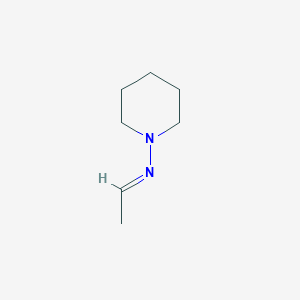
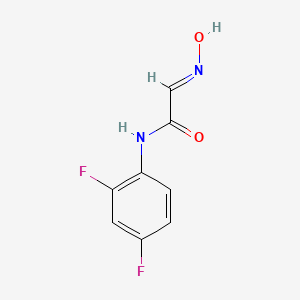
![2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020802.png)
![3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)

